molecular formula C7H7N3S B1270378 1,3-Benzothiazole-2,5-diamine CAS No. 50480-29-0

1,3-Benzothiazole-2,5-diamine

Cat. No.: B1270378
CAS No.: 50480-29-0
M. Wt: 165.22 g/mol
InChI Key: HGSZQBRMZNHXJZ-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2,5-diamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of benzothiazole, which is known for its diverse biological and pharmacological activities. The compound has a molecular formula of C7H7N3S and a molecular weight of 165.22 g/mol .

Mechanism of Action

Target of Action

1,3-Benzothiazole-2,5-diamine is a derivative of benzothiazole, a heterocyclic compound that has been found to have a wide spectrum of biological activity Benzothiazole derivatives have been reported to interact with various enzymes and proteins, including acetylcholinesterase (ache), butyrylcholinesterase (bche), monoamine oxidase a (mao-a), and monoamine oxidase b (mao-b) . These enzymes play crucial roles in various biochemical pathways, including neurotransmission and apoptosis .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the activity of enzymes such as ache, bche, mao-a, and mao-b . This inhibition can lead to changes in the concentration of neurotransmitters in the synaptic cleft, affecting signal transmission between neurons.

Biochemical Pathways

Benzothiazole derivatives have been found to affect several biochemical pathways. For instance, they can inhibit the activity of AChE and BChE, enzymes that break down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting these enzymes, benzothiazole derivatives can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Result of Action

Benzothiazole derivatives have been reported to have various biological effects, including antimicrobial, antitumor, antifungal, anthelmintic, anti-diabetic, and anti-inflammatory activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, benzothiazole and its derivatives have been detected in ambient particles (PM 2.5) in various cities, indicating that they can be influenced by environmental factors . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-2,5-diamine can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another method includes the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions typically involve the use of a base, such as sodium hydroxide, and solvents like dioxane .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzothiazole-2,5-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-Substituted Benzothiazoles

Uniqueness

1,3-Benzothiazole-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other benzothiazole derivatives, it has two amino groups at positions 2 and 5, which can significantly influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1,3-benzothiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSZQBRMZNHXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354313
Record name 1,3-benzothiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50480-29-0
Record name 1,3-benzothiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethanol (36 mL) was added 5-nitro-benzothiazol-2-ylamine (Example 15, 78 mg, 0.35 mmol) and tin dichloride dihydrate (449 mg, 2 mmol). The resulting mixture was heated at 80° C. for 4 hours. The solution was cooled to room temperature and the solvent was removed. The residue was dissolved in ethyl acetate and poured onto 50 mL of 1.5 N NaOH solution and extracted using ethyl acetate (3×30 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to give a solid (43 mg, 66%). 1H NMR (DMSO d) δ: 7.23–7.19 (m, 3H), 6.59 (d, 1H, J=1.96 Hz), 6.32 (dd, 1H, J=2.18, 8.28 Hz), 4.88 (br s, 2H); MS (ESI) 166 (M+1, 100%).
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
449 mg
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 1,3-Benzothiazole-2,5-diamine supported on nanocellulose as a catalyst in organic synthesis?

A1: The research highlights several advantages of this catalytic system []:

    Q2: What are the potential future applications of this catalytic system?

    A2: The research suggests that this novel catalytic system has potential applications in the synthesis of various heterocyclic compounds beyond 1,2,4-Triazole derivatives []. Further investigation into its activity and selectivity in other reactions could lead to its wider adoption in organic synthesis. Additionally, exploring different nanocellulose sources and optimizing the immobilization process could further enhance the catalyst's performance and sustainability.

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